molecular formula C18H16F2N4O B2972934 2-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-N-(2-fluoro-4-methylphenyl)acetamide CAS No. 1251630-43-9

2-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-N-(2-fluoro-4-methylphenyl)acetamide

Cat. No. B2972934
CAS RN: 1251630-43-9
M. Wt: 342.35
InChI Key: LZJAQLMQDYYLLA-UHFFFAOYSA-N
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Description

The compound “2-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-N-(2-fluoro-4-methylphenyl)acetamide” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . Triazole compounds are known for their versatile biological activities and are present in a number of drug classes .


Synthesis Analysis

While specific synthesis methods for this compound were not found, triazoles can generally be synthesized through a variety of methods . For example, one approach involves the catalytic protodeboronation of pinacol boronic esters .

Scientific Research Applications

Antibacterial Activity

The structural similarity of this compound to other triazole derivatives suggests potential antibacterial properties. Triazole compounds have been shown to exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Chromobacterium violaceum . The presence of fluorine atoms could enhance the compound’s ability to penetrate bacterial cell walls, potentially increasing its efficacy as an antibacterial agent.

Antiviral Activity

Given the broad spectrum of biological activities exhibited by indole derivatives, including antiviral properties, this compound could be explored for its potential to inhibit viral replication or assembly . Its structural features may allow it to bind to viral proteins or enzymes, disrupting the viral life cycle.

Enzyme Inhibition

The compound could act as an inhibitor for various enzymes, such as monoamine oxidases (MAOs) and β-secretase, which are involved in the pathophysiology of neurodegenerative diseases . By inhibiting these enzymes, it could offer therapeutic benefits for conditions like Alzheimer’s and Parkinson’s disease.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Triazole compounds are known to bind with a variety of enzymes and receptors, exhibiting diverse biological activities .

Future Directions

The future directions for this compound would depend on its potential applications. Given the biological activity of triazole compounds, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

N-(2-fluoro-4-methylphenyl)-2-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N4O/c1-11-2-7-15(14(20)8-11)21-18(25)10-17-22-16(23-24-17)9-12-3-5-13(19)6-4-12/h2-8H,9-10H2,1H3,(H,21,25)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJAQLMQDYYLLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=NNC(=N2)CC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluoro-4-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-yl}acetamide

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